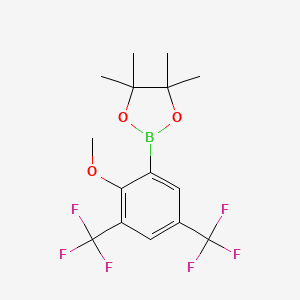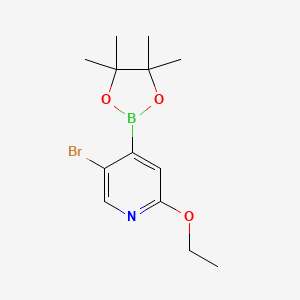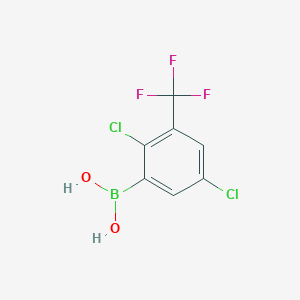
4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane: is a specialized chemical compound known for its unique structure and properties. It belongs to the class of boronic acids and derivatives, which are widely used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a base-mediated boryl substitution reaction. The typical procedure involves the reaction of an aryl halide with a silylborane in the presence of a base such as potassium methoxide (KOMe) in a solvent like 1,2-dimethoxyethane (DME). The reaction is usually carried out under an inert atmosphere (argon) to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, improved catalyst systems, and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Conversion to corresponding boronic acids or esters.
Reduction: : Reduction of the boronic ester to boronic acids.
Substitution: : Replacement of the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Boronic Acids: : Useful intermediates in organic synthesis.
Boronic Esters: : Employed in Suzuki-Miyaura cross-coupling reactions.
Substituted Derivatives: : Potential precursors for pharmaceuticals and agrochemicals.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is pivotal in forming carbon-carbon bonds.
Biology: : Employed in the development of fluorescent probes and imaging agents.
Medicine: : Potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: : Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: : Similar in structure but lack the trifluoromethoxy group.
Boronic Esters: : Similar functional group but different substituents.
Trifluoromethylated Compounds: : Similar in the presence of the trifluoromethyl group but different core structures.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane lies in its combination of the trifluoromethoxy group and the boronic acid moiety, which provides distinct reactivity and utility in organic synthesis and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-7(15)6-8(16)11(18-5)10(9)17/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRJHCGWBADND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














